Product packaging for Methyl 3-cyclopentyl-2-hydroxypropanoate(Cat. No.:)

Methyl 3-cyclopentyl-2-hydroxypropanoate

Cat. No.: B13589264
M. Wt: 172.22 g/mol
InChI Key: GWTJBKFLOXKLBT-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentyl-2-hydroxypropanoate is a chiral molecule characterized by a cyclopentyl group attached to a methyl hydroxypropanoate backbone. This structure provides a unique combination of a non-polar cyclic alkyl group and a polar hydroxy ester functionality, making it a versatile intermediate in multi-step organic syntheses.

PropertyValue
IUPAC Name This compound
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Key Features Chiral center, hydroxyl group, ester group, cyclopentyl moiety

Note: The table is generated based on the chemical structure, as direct experimental data for this specific compound is not widely available in the public domain.

In the broad field of organic synthesis, the construction of carbon skeletons with specific functional groups is a fundamental goal. This compound serves as a valuable synthon, or building block, that can be incorporated into larger, more complex molecular architectures. The cyclopentyl group can impart specific conformational constraints and lipophilicity to a target molecule, which can be crucial for its biological activity.

The presence of both a hydroxyl and an ester group allows for a wide range of chemical transformations. The hydroxyl group can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used as a directing group in stereoselective reactions. The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides or other esters. This dual functionality makes it a versatile intermediate for the synthesis of a variety of organic compounds.

The true significance of this compound lies in its application in the synthesis of chiral molecules. Chirality, or the "handedness" of a molecule, is a critical aspect of medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a major focus of pharmaceutical research and development.

This compound is a key intermediate in the synthesis of complex chiral molecules, such as cyclopentane-based muraymycin analogs. nih.gov Muraymycins are a class of antibiotics that target the bacterial enzyme MraY, which is essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov The development of new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria.

In the synthesis of these muraymycin analogs, a structurally similar, albeit more complex, compound, Methyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-((1R,3S)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)cyclopentyl)-3-hydroxypropanoate, is utilized. nih.gov This highlights the importance of the 3-cyclopentyl-2-hydroxypropanoate scaffold in creating stereochemically defined molecules with potential therapeutic applications. The precise arrangement of the hydroxyl and cyclopentyl groups is crucial for the biological activity of the final product.

The stereoselective synthesis of such compounds often involves advanced techniques such as enzymatic resolutions or the use of chiral auxiliaries and catalysts to control the formation of the desired stereoisomer. scielo.br

Current research involving structures related to this compound is largely focused on the development of new therapeutic agents. The exploration of cyclopentane-based nucleoside analogs, such as the muraymycin analogs mentioned previously, is a promising avenue for the discovery of novel antibiotics. nih.gov The cyclopentane (B165970) ring serves as a scaffold to mimic the ribose sugar found in natural nucleosides, while allowing for modifications that can enhance potency and selectivity.

Furthermore, the incorporation of cyclopentyl groups into bioactive molecules is a strategy employed to modulate their pharmacokinetic and pharmacodynamic properties. acs.org Research in this area is likely to continue, with a focus on developing more efficient and stereoselective methods for the synthesis of chiral cyclopentane-containing building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B13589264 Methyl 3-cyclopentyl-2-hydroxypropanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclopentyl-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTJBKFLOXKLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for Methyl 3 Cyclopentyl 2 Hydroxypropanoate

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing methyl 3-cyclopentyl-2-hydroxypropanoate typically involve the sequential construction of the carbon skeleton and the introduction of the necessary functional groups. These routes often result in a racemic mixture of the final product, which may require subsequent resolution if a single enantiomer is desired.

Esterification Approaches

A primary and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 3-cyclopentyl-2-hydroxypropanoic acid.

Fischer-Speier Esterification: This classic acid-catalyzed reaction involves treating 3-cyclopentyl-2-hydroxypropanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. organic-chemistry.orgmdpi.com

Reactants Catalyst Product Key Features
3-Cyclopentyl-2-hydroxypropanoic acid, MethanolH₂SO₄ or p-TsOHThis compoundEquilibrium-driven, excess alcohol or water removal improves yield.

Reductive Pathways to the Hydroxy Group

An alternative strategy involves the reduction of a keto group at the C-2 position of a suitable precursor. This approach typically begins with the synthesis of methyl 3-cyclopentyl-2-oxopropanoate.

Reduction of α-Keto Esters: The precursor, methyl 3-cyclopentyl-2-oxopropanoate, can be reduced to the target α-hydroxy ester using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon of the ketone, and after a workup with a proton source, the hydroxyl group is formed. The choice of reducing agent is crucial, as harsher reagents like LiAlH₄ can also reduce the ester functionality. Therefore, milder conditions and reagents like NaBH₄ are often preferred for this selective transformation.

Precursor Reducing Agent Product Key Features
Methyl 3-cyclopentyl-2-oxopropanoateSodium Borohydride (NaBH₄)This compound (racemic)Selective reduction of the keto group while preserving the ester.

Introduction of the Cyclopentyl Moiety

From Cyclopentanone (B42830): A plausible route begins with cyclopentanone. One method involves a reaction with an acrylate (B77674), such as methyl acrylate, in a process that can be facilitated by a base or through the formation of an enamine intermediate. google.com For instance, reacting cyclopentanone with morpholine (B109124) can form an enamine, which then undergoes a Michael addition with methyl acrylate to yield a 3-(2-oxocyclopentyl)-propionic ester after hydrolysis. google.com This intermediate can then be further processed, for instance, by reduction of the keto group to a hydroxyl group, followed by other necessary modifications.

From 3-Cyclopentylpropionic Acid: Another approach starts with 3-cyclopentylpropionic acid, which is a commercially available building block. lookchem.com This acid can be subjected to α-hydroxylation reactions. This transformation can be achieved through various methods, such as α-bromination followed by nucleophilic substitution with a hydroxide (B78521) source. The resulting 3-cyclopentyl-2-hydroxypropanoic acid can then be esterified as described in section 2.1.1.

Starting Material Key Reagents/Steps Intermediate
CyclopentanoneMorpholine, Methyl Acrylate3-(2-oxocyclopentyl)-propionic ester google.com
3-Cyclopentylpropionic Acidα-bromination (e.g., NBS), Hydrolysis3-Cyclopentyl-2-hydroxypropanoic acid

Stereoselective and Enantioselective Synthesis of this compound

Producing a single enantiomer of this compound is often crucial for its intended applications. This requires the use of asymmetric synthesis techniques that can control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed.

Evans' Oxazolidinone Auxiliaries: A well-established method involves the use of Evans' oxazolidinone auxiliaries. rsc.org The synthesis would begin by acylating a chiral oxazolidinone with a derivative of 3-cyclopentylpropionic acid. The resulting N-acyl oxazolidinone can then undergo a stereoselective aldol-type reaction or an asymmetric hydroxylation at the α-position. The chiral auxiliary shields one face of the enolate, forcing the electrophile to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary, often by alcoholysis with sodium methoxide (B1231860) in methanol, would yield the desired enantiomerically enriched this compound.

Auxiliary Type General Approach Key Advantage
Evans' OxazolidinonesAsymmetric alkylation or hydroxylation of an N-acyl oxazolidinone. rsc.orgHigh diastereoselectivity, well-established and predictable outcomes.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

Asymmetric Hydrogenation: A highly effective method for the enantioselective synthesis of α-hydroxy esters is the asymmetric hydrogenation of the corresponding α-keto ester, methyl 3-cyclopentyl-2-oxopropanoate. nih.govmdpi.com This reaction employs a transition metal catalyst, typically rhodium or ruthenium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which leads to the preferential formation of one enantiomer of the product over the other. A variety of chiral phosphine (B1218219) ligands, such as those based on the BINAP framework, have been shown to be effective for this type of transformation, often yielding products with high enantiomeric excess (ee). nih.gov

Reaction Type Catalyst System Key Advantage
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexes (e.g., with BINAP ligands). nih.govmdpi.comHigh efficiency, high enantioselectivity, and atom economy.
Organocatalytic Systems

While the direct organocatalytic asymmetric synthesis of this compound has not been extensively reported, analogous reactions provide a framework for a plausible synthetic route. A potential strategy involves the asymmetric aldol (B89426) reaction between a cyclopentyl-substituted nucleophile and a glyoxylate (B1226380) derivative, catalyzed by a chiral organocatalyst.

A proposed route could involve the reaction of cyclopentanecarboxaldehyde with methyl glyoxylate. Chiral primary amines derived from cinchona alkaloids or prolinol derivatives have been shown to be effective catalysts for asymmetric aldol reactions of aldehydes with glyoxylates, affording chiral 2-hydroxy-1,4-dicarbonyl compounds with good yields and high enantioselectivities. For instance, a quinine-derived primary amine has been successfully used in the asymmetric aldol addition of hydroxyacetone (B41140) to arylglyoxals, yielding anti-2,3-dihydroxy-1,4-diones with high diastereoselectivities and enantioselectivities.

Table 1: Plausible Organocatalytic Aldol Reaction for a Precursor to this compound

CatalystElectrophileNucleophilePotential ProductExpected Selectivity
Chiral Prolinol DerivativeMethyl GlyoxylateCyclopentanecarboxaldehydeMethyl 2-hydroxy-3-cyclopentyl-3-oxopropanoateHigh ee% and dr
Quinine-derived Primary AmineMethyl GlyoxylateCyclopentanecarboxaldehydeMethyl 2-hydroxy-3-cyclopentyl-3-oxopropanoateHigh ee% and dr

Subsequent reduction of the ketone functionality in the aldol product would yield the desired this compound. The stereochemical outcome of this reduction would need to be carefully controlled to achieve the desired diastereomer.

Metal-Catalyzed Enantioselective Reactions

Metal-catalyzed enantioselective reactions offer a powerful alternative for the synthesis of chiral α-hydroxy esters. A key strategy would be the asymmetric reduction of the corresponding α-keto ester, methyl 3-cyclopentyl-2-oxopropanoate.

Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium with chiral ligands, are well-established catalysts for the enantioselective hydrogenation of α-keto esters. For example, ruthenium complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are highly effective for the asymmetric hydrogenation of a wide range of α-keto esters, often providing the corresponding α-hydroxy esters with excellent enantiomeric excesses.

Another approach is the catalytic asymmetric [3+2] cycloaddition. While not directly producing the target molecule, chiral dirhodium catalysts have been used in the synthesis of chiral cyclopentyl β-amino esters from enecarbamates and metalloenolcarbenes with high yield and up to 98% ee. unimi.it This highlights the potential of metal-catalyzed cycloadditions in constructing functionalized cyclopentane (B165970) rings with high stereocontrol.

Table 2: Proposed Metal-Catalyzed Asymmetric Reduction of Methyl 3-cyclopentyl-2-oxopropanoate

Catalyst SystemSubstrateProductReported Performance on Analogous Substrates
Ru-BINAPMethyl 3-cyclopentyl-2-oxopropanoateThis compoundUp to >99% ee
Rh-Chiral DiphosphineMethyl 3-cyclopentyl-2-oxopropanoateThis compoundHigh ee%
Ir-Chiral LigandMethyl 3-cyclopentyl-2-oxopropanoateThis compoundHigh ee%

The precursor, methyl 3-cyclopentyl-2-oxopropanoate, could be synthesized from cyclopentylmagnesium bromide and dimethyl oxalate.

Biocatalytic and Enzymatic Transformations

Biocatalysis presents an environmentally benign and highly selective approach to the synthesis of chiral molecules. nih.gov Enzymes can be employed for both the resolution of racemic mixtures and the asymmetric synthesis of the target compound.

Kinetic resolution of a racemic mixture of this compound can be achieved using hydrolases, particularly lipases. In this process, one enantiomer of the racemic ester is selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted enantiomer of the ester in high enantiomeric excess. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are known for their broad substrate specificity and high enantioselectivity in the resolution of various esters.

The efficiency of the resolution is determined by the enantiomeric ratio (E-value). A high E-value indicates a high selectivity of the enzyme for one enantiomer. For the resolution of β-hydroxy esters, high E-values have been achieved, suggesting that a similar approach could be successful for the target α-hydroxy ester.

A more direct and atom-economical approach is the asymmetric bioreduction of a prochiral ketoester, methyl 3-cyclopentyl-2-oxopropanoate, to the desired chiral hydroxy ester. This transformation can be accomplished using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated ketoreductases (KREDs).

Baker's yeast is a readily available and inexpensive biocatalyst that has been widely used for the asymmetric reduction of various ketones and ketoesters, often affording the corresponding alcohols with high enantiomeric excess. nih.govnih.gov Various yeast strains, such as Kluyveromyces marxianus, have also been shown to effectively reduce β-ketoesters to the corresponding (R)- or (S)-hydroxyesters with high conversion and enantiopurity. rsc.org

Isolated ketoreductases offer several advantages over whole-cell systems, including higher specific activity and the absence of side reactions. A wide range of KREDs are commercially available, and they can be screened to find an enzyme with high activity and selectivity for the target substrate. These enzymes often require a cofactor, such as NADPH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as a sacrificial co-substrate).

Table 3: Examples of Asymmetric Bioreduction of Ketoesters

BiocatalystSubstrate TypeProduct ConfigurationReported Enantiomeric Excess (ee%)
Saccharomyces cerevisiae (Baker's Yeast)α-Keto esters(R)- or (S)-alcoholsOften >90%
Kluyveromyces marxianusβ-Keto estersPredominantly (R)- or (S)-hydroxyestersUp to >99%
Ketoreductase (KRED)Ketoesters(R)- or (S)-alcoholsUp to >99%
Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic strategies combine the advantages of both chemical and biocatalytic transformations to create efficient and sustainable synthetic routes. For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of the racemic ester followed by an enzyme-catalyzed kinetic resolution, as described in section 2.2.3.1.

Alternatively, a prochiral precursor could be synthesized chemically, followed by an asymmetric bioreduction to introduce the chiral center. For instance, methyl 3-cyclopentyl-2-oxopropanoate can be prepared via chemical methods, and then stereoselectively reduced using a suitable ketoreductase to afford the enantiomerically pure this compound. researchgate.net This approach avoids the 50% theoretical yield limit of kinetic resolutions.

Advanced Synthetic Strategies and Process Optimization

To enhance the efficiency, sustainability, and economic viability of the synthesis of this compound, advanced synthetic strategies and process optimization are essential.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. nih.govnih.gov The use of immobilized enzymes or catalysts in packed-bed reactors allows for continuous operation and easy separation of the catalyst from the product stream, leading to higher productivity and catalyst reusability.

Process optimization involves the systematic study of reaction parameters such as temperature, pH, substrate concentration, and catalyst loading to maximize yield, selectivity, and productivity. For biocatalytic processes, this also includes the optimization of the fermentation or cell culture conditions to enhance enzyme expression and stability.

Cascade Reactions and Multicomponent Synthesis

The synthesis of complex organic molecules like this compound can be significantly streamlined through the use of cascade reactions and multicomponent synthesis. These strategies are central to modern organic chemistry, aiming to increase efficiency by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste.

A cascade reaction, also known as a tandem or domino reaction, involves a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot without the isolation of intermediates.

Multicomponent reactions (MCRs) are convergent processes where three or more starting materials react in a one-pot procedure to form a single product that incorporates substantial portions of all the reactants. mdpi.com This approach is highly valued for its high atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.com

While specific literature detailing a cascade or multicomponent synthesis route exclusively for this compound is not extensively documented, a plausible MCR can be designed based on well-established reactions for the synthesis of α-hydroxy esters. One such approach could be an adaptation of the Passerini reaction or a related isocyanide-based multicomponent reaction (I-MCR). These reactions are powerful tools for creating α-acyloxy amides, which can be subsequently hydrolyzed to α-hydroxy acids and their esters.

A hypothetical multicomponent approach to synthesize a precursor to this compound is outlined below.

Table 1: Hypothetical Multicomponent Reaction for Synthesis of an α-Hydroxy Ester Precursor
Reactant 1Reactant 2Reactant 3Reaction TypePotential IntermediateFinal Product (after hydrolysis)
CyclopentylacetaldehydeMethyl isocyanoacetateWaterIsocyanide-Based MCRα-acyloxy carboxamide derivativeThis compound

The advantage of such a strategy lies in its convergence, bringing together the key structural components—the cyclopentyl group, the ester functionality, and the α-hydroxy group—in a single, efficient operation. The use of water as a reactant and solvent in I-MCRs is also an emerging area of research, aligning with green chemistry principles by accelerating reaction rates and enhancing selectivity. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in the design of modern synthetic routes to minimize environmental impact and enhance safety. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be approached through various methods that adhere to these principles.

The twelve principles of green chemistry provide a framework for chemists to design more sustainable processes.

Table 2: The Twelve Principles of Green Chemistry
Principle NumberPrinciple NameBrief Description
1PreventionIt is better to prevent waste than to treat or clean up waste after it has been created. msu.edu
2Atom EconomySynthetic methods should maximize the incorporation of all materials used into the final product. msu.edu
3Less Hazardous Chemical SynthesesMethods should use and generate substances with little or no toxicity to human health and the environment. skpharmteco.com
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity. msu.edu
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. nih.gov
6Design for Energy EfficiencyEnergy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. nih.gov
7Use of Renewable FeedstocksA raw material should be renewable rather than depleting whenever technically and economically practicable. nih.gov
8Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. nih.gov
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products. msu.edu
11Real-time Analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. nih.gov
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. nih.gov

Research Findings in Green Synthesis of α-Hydroxy Esters:

Several innovative methods for synthesizing α-hydroxy esters align with green chemistry principles and could be adapted for the production of this compound.

Visible-Light-Induced, Catalyst-Free Synthesis: A notable green method involves a visible-light-induced O-H insertion reaction of diazo compounds with water or alcohols to produce α-hydroxy and α-alkoxy esters. organic-chemistry.org This process is highly advantageous as it proceeds without any transition metals, Lewis acids, or other catalysts, using only blue LED light as an energy source. organic-chemistry.org It exhibits a broad substrate scope and high functional group tolerance, with reported yields of up to 98%. organic-chemistry.org The absence of a catalyst simplifies purification and reduces waste, directly aligning with principles of waste prevention and catalysis.

Dehydrogenative Coupling with Sustainable Feedstocks: Another sustainable approach is the synthesis of α-hydroxy acids (precursors to α-hydroxy esters) through the dehydrogenative cross-coupling of ethylene (B1197577) glycol with various alcohols. acs.orgacs.org This method utilizes biomass-derived ethylene glycol as a sustainable C2 platform chemical. acs.orgacs.org The reaction is catalyzed by an Iridium-N-heterocyclic carbene complex and can be recycled multiple times while maintaining good yields. acs.orgacs.org This strategy exemplifies the use of renewable feedstocks and catalytic efficiency.

Solid Acid Catalysis: The use of solid acid catalysts, such as dried Dowex ion-exchange resins, presents a green alternative to traditional liquid acid catalysts like sulfuric acid for esterification reactions. nih.gov This method avoids the use of corrosive and hazardous acids, simplifies catalyst removal (via simple filtration), and allows for catalyst recycling, which adheres to the principles of waste prevention and safer chemistry. nih.gov

Table 3: Comparison of Green Synthetic Methods for α-Hydroxy Ester Functional Groups
MethodKey Reagents/ConditionsAdvantagesRelevant Green Chemistry Principles
Visible-Light-Induced O-H Insertion organic-chemistry.orgDiazo compound, Water/Alcohol, Blue LED lightCatalyst-free, additive-free, high yields (up to 98%), mild conditions. organic-chemistry.orgPrevention, Atom Economy, Design for Energy Efficiency, Catalysis.
Dehydrogenative Cross-Coupling acs.orgacs.orgEthylene glycol, Alcohol, Ir(NHC) catalystUses renewable feedstocks, recyclable catalyst, produces valuable α-hydroxy acids. acs.orgacs.orgUse of Renewable Feedstocks, Catalysis.
Solid Acid Catalyzed Esterification nih.govCarboxylic acid, Alcohol, Dowex H+ resinAvoids corrosive liquid acids, easy catalyst separation and recycling. nih.govLess Hazardous Chemical Syntheses, Safer Solvents and Auxiliaries, Prevention.

By integrating these advanced and sustainable methodologies, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Stereochemical Analysis and Control of Methyl 3 Cyclopentyl 2 Hydroxypropanoate

Diastereoselective and Enantioselective Control Strategies

Achieving control over the stereochemistry of Methyl 3-cyclopentyl-2-hydroxypropanoate during its synthesis is paramount for isolating specific, desired isomers. Both diastereoselective and enantioselective strategies are employed to this end.

Diastereoselective Control: This approach aims to selectively form one diastereomer over another. In the context of molecules similar to this compound, substrate-controlled diastereoselective alkylation is a common strategy. This involves the use of a chiral substrate that directs the approach of a nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. The choice of protecting groups can also play a crucial role in influencing the diastereoselectivity of a reaction.

Enantioselective Control: Enantioselective methods are designed to produce an excess of one enantiomer. A prominent technique is the use of palladium-catalyzed asymmetric allylic alkylation. This method has been effectively used to generate chiral tertiary alcohol stereocenters in related cyclopentane-containing structures. nih.gov The choice of chiral ligands in these catalytic systems is critical for inducing high levels of enantioselectivity.

For instance, in the synthesis of related chiral building blocks, the enantioselective palladium-catalyzed allylic alkylation of silyl (B83357) enol ethers has proven to be an effective method for establishing the desired stereocenter. nih.gov This approach allows for the creation of a specific enantiomer, which can then be further elaborated to the target molecule.

Determination of Absolute and Relative Stereochemistry

Once the stereoisomers of this compound are synthesized, it is essential to determine their absolute and relative configurations. A variety of analytical techniques are employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: J-based configurational analysis (JBCA) is a powerful NMR technique used to determine the relative configuration of 1,2- and 1,3-methine systems. nih.gov By analyzing coupling constants (³JHH, ³JHC), the spatial relationship between substituents can be elucidated.

Chiroptical Methods: Circular Dichroism (CD) spectroscopy, particularly when induced by complexation with reagents like dimolybdenum tetraacetate (Mo₂(OAc)₄), can be used to determine the absolute configuration of cyclic and acyclic 1,2-diols. nih.gov

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers interact with the column differently, leading to their separation and allowing for their quantification.

Chemical Derivatization Methods:

Mosher's Method: This classic technique involves the esterification of the hydroxyl group with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govnie.edu.sg The resulting diastereomeric esters exhibit distinct NMR chemical shifts, which can be analyzed to determine the absolute configuration of the alcohol center. nih.gov

Marfey's Method: While traditionally used for amino acids, variations of Marfey's method can be adapted for chiral alcohols. mdpi.com This involves derivatization with a chiral reagent, followed by chromatographic analysis to determine the absolute configuration.

Computational Methods:

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Calculations: In combination with statistical methods like DP4+ analysis, computational chemistry can be a powerful tool for assigning the stereochemistry of complex molecules. nih.gov By comparing experimentally obtained NMR data with the calculated chemical shifts for all possible stereoisomers, the most probable structure can be identified. nih.gov

Impact of Stereoisomerism on Chemical Reactivity

The stereoisomeric form of this compound has a profound impact on its chemical reactivity. The spatial arrangement of the functional groups influences their accessibility to reagents and the stability of transition states.

For example, the rate of esterification of the hydroxyl group can be significantly affected by the stereochemistry at both the C2 and C3 centers. The steric hindrance around the hydroxyl group, dictated by the relative positions of the cyclopentyl group and the methyl ester, will influence the approach of an acylating agent. A more sterically hindered hydroxyl group will react more slowly.

Furthermore, in reactions involving the chiral centers themselves, such as elimination or substitution reactions, the stereochemistry will determine the reaction pathway and the stereochemical outcome of the product. For instance, in an E2 elimination reaction, an anti-periplanar arrangement of the proton and the leaving group is required, a condition that will be met by only specific stereoisomers.

Derivatization and Chemical Transformations of Methyl 3 Cyclopentyl 2 Hydroxypropanoate

Modifications of the Ester Moiety

The methyl ester functionality of Methyl 3-cyclopentyl-2-hydroxypropanoate is a key site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides. These transformations are fundamental in altering the molecule's physical and chemical properties.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-cyclopentyl-2-hydroxypropanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup. Acid-catalyzed hydrolysis, while also effective, is a reversible process and often requires a large excess of water to drive the equilibrium towards the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) and a catalytic amount of sulfuric acid or sodium ethoxide will yield Ethyl 3-cyclopentyl-2-hydroxypropanoate. The reaction is typically driven to completion by using the alcohol reactant as the solvent.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is generally slower than hydrolysis and often requires heating. The product of the reaction with ammonia would be 3-cyclopentyl-2-hydroxypropanamide.

Transformation Reagents Product Typical Conditions
HydrolysisNaOH, H₂O then H₃O⁺3-Cyclopentyl-2-hydroxypropanoic acidAqueous NaOH, heat; then acid quench
TransesterificationEthanol, H₂SO₄ (cat.)Ethyl 3-cyclopentyl-2-hydroxypropanoateReflux in ethanol
AmidationNH₃3-Cyclopentyl-2-hydroxypropanamideAnhydrous ammonia, sealed tube, heat

Functional Group Interconversions at the Hydroxyl Group

The secondary hydroxyl group is a rich hub for functionalization, enabling a wide array of chemical transformations that can introduce new functionalities and stereochemical complexities.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Methyl 3-cyclopentyl-2-oxopropanoate. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations.

Etherification: Formation of an ether is possible through reactions such as the Williamson ether synthesis. This would first involve deprotonation of the hydroxyl group with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to yield Methyl 3-cyclopentyl-2-methoxypropanoate.

Acylation (Esterification): The hydroxyl group can be acylated to form a new ester. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield Methyl 2-acetoxy-3-cyclopentylpropanoate.

Transformation Reagents Product Typical Conditions
OxidationPCCMethyl 3-cyclopentyl-2-oxopropanoateDichloromethane, room temperature
Etherification1. NaH 2. CH₃IMethyl 3-cyclopentyl-2-methoxypropanoateAnhydrous THF, 0 °C to room temperature
AcylationAcetyl chloride, PyridineMethyl 2-acetoxy-3-cyclopentylpropanoateDichloromethane, 0 °C to room temperature

Transformations Involving the Cyclopentyl Ring

The cyclopentyl ring, while generally stable, can participate in certain chemical transformations, particularly those that involve functionalization of the C-H bonds or reactions that proceed via radical or carbocationic intermediates.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, could introduce a bromine atom onto the cyclopentyl ring, likely at a secondary position. The regioselectivity of this reaction can sometimes be influenced by the existing stereochemistry of the molecule.

Dehydrogenation: Catalytic dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at high temperatures could potentially lead to the formation of aromatic or unsaturated ring systems, although this is a forcing and often unselective process for simple cyclopentyl rings.

It is important to note that reactions involving the cyclopentyl ring in such a molecule are less common and often require specific and sometimes harsh conditions compared to the more facile transformations of the ester and hydroxyl groups.

Formation of Precursor Scaffolds for Complex Molecules

This compound can serve as a valuable chiral building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. The bifunctional nature of the molecule (ester and hydroxyl group) allows for sequential or orthogonal chemical modifications.

Lactone Formation: Following hydrolysis of the methyl ester to the carboxylic acid, the resulting 3-cyclopentyl-2-hydroxypropanoic acid can undergo intramolecular cyclization to form a lactone. Depending on the stereochemistry and reaction conditions, this could lead to the formation of a five-membered γ-lactone through various synthetic protocols.

Chiral Building Block: The stereocenter at the carbon bearing the hydroxyl group makes this molecule a potential chiral precursor. Enantiomerically pure forms of this compound could be used to introduce a specific stereochemistry into a target molecule. For example, the hydroxyl group could serve as a handle for directing group-assisted reactions or as a nucleophile in stereoselective additions.

The strategic manipulation of the functional groups in this compound allows for its incorporation into larger, more complex molecular frameworks, highlighting its utility as a versatile synthetic intermediate.

Applications As a Versatile Synthetic Building Block in Chemical Research

Precursor in the Synthesis of Biologically Relevant Molecules

The utility of methyl 3-cyclopentyl-2-hydroxypropanoate is prominently featured in its role as a precursor to a variety of biologically active compounds. The chirality inherent in this building block is often crucial for the efficacy of the final therapeutic agent.

Glucokinase (GK) is a vital enzyme for maintaining glucose balance, and its activation is a key strategy for treating type 2 diabetes. newdrugapprovals.org (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate serves as a critical chiral intermediate in the synthesis of potent glucokinase activators (GKAs). google.comnewdrugapprovals.org It is a precursor to molecules like (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl) propanamido) nicotinic acid, a GKA designed for liver selectivity to reduce the risk of hypoglycemia. newdrugapprovals.org The synthesis often begins with the esterification of (R)-methyl 3-cyclopentyl-2-hydroxypropanoic acid. newdrugapprovals.orgnewdrugapprovals.org This intermediate is then used to construct the core of the activator, where the cyclopentyl group plays a significant role in the molecule's potency and pharmacokinetic properties. google.comresearchgate.net The development of efficient synthetic routes to these activators is a focus of medicinal chemistry, aiming to improve treatments for type 2 diabetes. nih.govekb.eg

Ruxolitinib is a Janus kinase (JAK) inhibitor used to treat myelofibrosis. farmasino.netchemicalbook.com A key structural component of Ruxolitinib is a chiral cyclopentylpropionitrile side chain. patsnap.com this compound is a precursor for synthesizing this essential side chain. The synthesis involves converting the hydroxy ester into a nitrile. The cyclopentyl group is crucial for the drug's ability to bind to the JAK1 and JAK2 enzymes. farmasino.net Various synthetic strategies have been developed to produce Ruxolitinib efficiently and with high purity, highlighting the importance of this chiral building block. researchgate.netresearchgate.net

The versatility of this compound extends to its use in various other API syntheses. guidechem.com Its dual functionality allows for a wide array of chemical modifications, enabling the introduction of the 3-cyclopentyl-2-hydroxypropanoyl moiety into different molecular frameworks. This can be advantageous for optimizing the properties of drug candidates. Furthermore, it can serve as a precursor for chiral ligands used in asymmetric catalysis, thereby expanding its utility in the production of enantiomerically pure pharmaceuticals.

Role in Structure-Activity Relationship (SAR) Studies of Analogs (from a mechanistic/chemical perspective)

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that explores the link between a molecule's structure and its biological activity. wikipedia.orgrsc.org this compound and its derivatives are valuable tools in these investigations. ambeed.com By systematically altering the cyclopentyl group or the stereochemistry of the hydroxyl group, chemists can probe the interactions between a potential drug and its biological target. nih.govnih.gov

From a chemical and mechanistic standpoint, the cyclopentyl group can enhance binding affinity through hydrophobic interactions within a target protein's binding pocket. The hydroxyl group can act as a hydrogen bond donor or acceptor, and its spatial arrangement is often critical for proper orientation in an active site. researchgate.net Synthesizing a series of analogs with different cycloalkyl groups or inverted stereochemistry allows researchers to map the structural requirements of the binding site, leading to the rational design of more potent and selective therapeutic agents. nih.govnih.gov

Structural ModificationPotential Impact on Biological ActivityMechanistic Rationale
Altering cycloalkyl ring sizeChanges in binding affinity and selectivityProbes the size and shape of the hydrophobic binding pocket. nih.gov
Adding substituents to the cyclopentyl ringEnhanced potency or modified pharmacokineticsExplores additional binding interactions or blocks metabolic pathways.
Inverting stereochemistry at C2Significant change (loss or gain) of activityDetermines the necessary spatial orientation for target engagement.
Replacing the hydroxyl groupModified hydrogen bonding and polarityInvestigates the importance of hydrogen bond donor/acceptor properties.

Utilization in Polymer Chemistry and Materials Science (e.g., Polyhydroxyalkanoates)

Beyond its pharmaceutical applications, this compound holds promise in the fields of polymer chemistry and materials science. It can function as a monomer for creating novel biodegradable polymers, such as polyhydroxyalkanoates (PHAs). PHAs are a class of biodegradable polyesters with a wide range of potential applications.

By incorporating the cyclopentyl group into the polymer structure, the material's physical and thermal properties can be tailored. The bulky cyclopentyl side chain can disrupt the polymer's crystallinity, resulting in materials with different melting points, glass transition temperatures, and mechanical characteristics like flexibility and durability. The synthesis of such specialized polymers would involve converting this compound into a suitable monomer that can then be polymerized. These advanced biodegradable polyesters could be used in specialty packaging, medical devices, and drug delivery systems.

Advanced Spectroscopic Characterization Techniques for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of methyl 3-cyclopentyl-2-hydroxypropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet. The proton on the carbon bearing the hydroxyl group (CH-OH) would present as a multiplet, with its chemical shift and splitting pattern influenced by the adjacent protons. The protons of the cyclopentyl ring would produce a complex series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum. The carbon attached to the hydroxyl group would also have a specific chemical shift, distinguishable from the carbons of the cyclopentyl ring and the methoxy group. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignment.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, respectively. These experiments allow for the definitive assignment of all signals in the ¹H and ¹³C spectra, confirming the propanoate and cyclopentyl fragments and their linkage. For determining the relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify protons that are in close spatial proximity.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~ 3.70 (s, 3H)-OCH₃
~ 4.10 (m, 1H)-CH(OH)-
~ 1.00-2.00 (m, 11H)Cyclopentyl-CH₂- and Cyclopentyl-CH-
~ 2.50 (br s, 1H)-OH

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

Molecular Ion Peak: Using a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₉H₁₆O₃.

Fragmentation Pattern: With a harder ionization technique like Electron Ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the cyclopentyl ring. The observation of characteristic fragment ions allows for the piecing together of the molecular structure.

| Predicted Mass Spectrometry Data | | :--- | :--- | | m/z (Mass-to-Charge Ratio) | Assignment | | 173.1178 | [M+H]⁺ (Calculated for C₉H₁₇O₃⁺) | | 195.0997 | [M+Na]⁺ (Calculated for C₉H₁₆O₃Na⁺) | | 141 | [M - OCH₃]⁺ | | 113 | [M - COOCH₃]⁺ | | 69 | [C₅H₉]⁺ (Cyclopentyl fragment) |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and energy.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC can be used to determine the chemical purity of a sample. By developing a suitable method, any impurities can be separated from the main compound, and their relative amounts can be quantified. For GC analysis, the compound may need to be derivatized to increase its volatility. HPLC, with a suitable stationary and mobile phase, can also provide excellent separation and purity assessment.

Chiral Chromatography: Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers.

Chromatographic Method Application Typical Stationary Phase Typical Mobile Phase/Carrier Gas
Gas Chromatography (GC)Purity AssessmentPolysiloxane-based (e.g., DB-5)Helium or Nitrogen
High-Performance Liquid Chromatography (HPLC)Purity AssessmentC18 or SilicaAcetonitrile/Water or Hexane/Isopropanol
Chiral HPLCEnantiomeric Excess DeterminationChiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane/Isopropanol
Chiral GCEnantiomeric Excess DeterminationChiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives)Helium or Hydrogen

The successful application of these advanced spectroscopic and chromatographic techniques provides a comprehensive analytical profile of this compound, ensuring its structural integrity, molecular identity, and stereochemical purity for research and development purposes.

Computational Chemistry and Molecular Modeling Studies of Methyl 3 Cyclopentyl 2 Hydroxypropanoate

Conformational Analysis and Energy Calculations

Conformational analysis is typically initiated by exploring the potential energy surface of the molecule. This can be achieved through systematic or stochastic searches. Computational methods, particularly Density Functional Theory (DFT), are widely employed for geometry optimization of the identified conformers. nih.gov High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide even more accurate energy predictions. nih.gov

For a molecule like Methyl 3-cyclopentyl-2-hydroxypropanoate, key dihedral angles to consider would be around the C2-C3 bond, the C-O bonds of the ester and hydroxyl groups, and the puckering of the cyclopentyl ring. The relative energies of the stable conformers are determined, and their populations at a given temperature can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerMethod/Basis SetRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 B3LYP/6-31G(d)0.0075.3
2 B3LYP/6-31G(d)1.2011.2
3 B3LYP/6-31G(d)1.804.5
4 B3LYP/6-31G(d)2.501.5

Note: This table is illustrative and based on typical energy differences found in conformational analyses of similar flexible molecules. Specific calculations for this compound would be required to generate actual data.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a virtual laboratory to investigate the pathways of chemical reactions. For the synthesis of this compound, for instance, through the esterification of 3-cyclopentyl-2-hydroxypropanoic acid with methanol (B129727), computational methods can map out the entire reaction coordinate.

By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed. A crucial aspect of this is the identification and characterization of transition states—the highest energy points along the reaction pathway. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes.

Frequency calculations are performed to confirm the nature of stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate.

Table 2: Hypothetical Energy Profile for a Proposed Reaction Step in the Synthesis of this compound

SpeciesMethodRelative Energy (kcal/mol)
ReactantsDFT (B3LYP/6-31+G(d,p))0.0
Transition StateDFT (B3LYP/6-31+G(d,p))+25.4
IntermediateDFT (B3LYP/6-31+G(d,p))-5.2
ProductsDFT (B3LYP/6-31+G(d,p))-15.8

Note: This table is a hypothetical representation of a reaction energy profile and does not represent actual calculated data for the synthesis of this compound.

Molecular Interactions and Docking Studies (e.g., enzyme-substrate interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This is particularly valuable in medicinal chemistry and enzymology to understand how a small molecule like this compound might interact with a biological target, such as an enzyme. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental sources like X-ray crystallography or NMR, or it can be generated through homology modeling. The small molecule (the ligand) is then placed in the binding site of the protein, and various orientations and conformations of the ligand are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. jbcpm.com

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the hydroxyl and ester groups would be expected to participate in hydrogen bonding, while the cyclopentyl group could engage in hydrophobic interactions.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1 -7.8ASP 120, SER 95Hydrogen Bond
LEU 45, VAL 88Hydrophobic
2 -7.2GLU 122, TYR 150Hydrogen Bond
ILE 50, ALA 90Hydrophobic
3 -6.9SER 95Hydrogen Bond
PHE 145, TRP 80Pi-Alkyl

Note: The data in this table is for illustrative purposes only and does not represent the results of an actual docking study.

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods, especially DFT, have become remarkably accurate in predicting spectroscopic parameters. comporgchem.comnih.govmdpi.com This can be an invaluable tool for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the NMR parameters for different possible isomers or conformers, the results can be compared with experimental data to determine the correct structure or the dominant conformation in solution.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated to predict its Infrared (IR) spectrum. researchgate.net These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of different functional groups.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted Value (DFT/B3LYP/6-311+G(d,p))Experimental Value
¹H NMR Chemical Shift (ppm) - OH 3.53.4
¹H NMR Chemical Shift (ppm) - CH -OH4.14.0
¹³C NMR Chemical Shift (ppm) - C =O172.5171.8
¹³C NMR Chemical Shift (ppm) - C H-OH75.274.6
IR Frequency (cm⁻¹) - O-H stretch34503430
IR Frequency (cm⁻¹) - C=O stretch17351730

Note: This table presents a hypothetical comparison to illustrate the typical accuracy of DFT-based spectroscopic predictions. Actual values would require specific calculations and experimental measurements for this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Stereoselective Methodologies

Asymmetric Catalysis: The exploration of novel chiral catalysts, including transition metal complexes and organocatalysts, could lead to highly efficient and selective routes. For instance, asymmetric hydrogenation or transfer hydrogenation of the corresponding α-keto ester, methyl 3-cyclopentyl-2-oxopropanoate, using catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands, presents a viable strategy. Organocatalytic approaches, such as those employing chiral Brønsted acids or bases, could also offer environmentally benign and metal-free alternatives.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the cyclopentyl or propanoate moiety can provide excellent stereocontrol during key bond-forming reactions. Subsequent removal of the auxiliary would yield the desired enantiomerically pure product. Research into new, easily cleavable, and recyclable chiral auxiliaries would enhance the practicality of this approach.

Enzyme-Catalyzed Resolutions: Biocatalytic methods, such as the kinetic resolution of a racemic mixture of Methyl 3-cyclopentyl-2-hydroxypropanoate using lipases or esterases, offer a powerful tool for obtaining single enantiomers. Future work could involve screening for novel enzymes with high enantioselectivity and activity towards this specific substrate, as well as optimizing reaction conditions to maximize yield and enantiomeric purity.

Methodology Potential Advantages Key Research Focus
Asymmetric CatalysisHigh efficiency, potential for high enantioselectivity, catalytic nature reduces waste.Development of novel chiral ligands and catalysts specific for α-keto ester reduction.
Chiral AuxiliariesHigh diastereoselectivity, predictable stereochemical outcome.Design of readily available, efficient, and easily removable auxiliaries.
Biocatalytic ResolutionHigh enantioselectivity, mild reaction conditions, environmentally friendly.Screening for and engineering of enzymes with high specificity for the target molecule.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of synthetic routes for this compound and its derivatives into automated platforms.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for straightforward scaling up. Developing a robust flow chemistry process for the synthesis of this compound would enable on-demand production and facilitate the rapid synthesis of analogs for structure-activity relationship (SAR) studies. This could involve immobilizing catalysts or enzymes in packed-bed reactors for continuous stereoselective transformations.

High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for the synthesis of this compound. This approach significantly accelerates the optimization process and can uncover novel and unexpected reaction conditions that lead to improved yields and selectivities.

Platform Benefits for Synthesis Future Research Implementation
Automated Flow ChemistryPrecise control over reaction parameters, enhanced safety, scalability, and potential for multi-step synthesis.Development of continuous stereoselective catalytic or biocatalytic processes for the target compound.
High-Throughput ScreeningRapid optimization of reaction conditions, discovery of novel catalysts and reagents.Application to the discovery of efficient stereoselective synthetic routes and for the parallel synthesis of derivatives.

Exploration of New Chemical Transformations and Derivatization Routes

The functional groups present in this compound—the ester, the hydroxyl group, and the cyclopentyl ring—provide multiple handles for chemical modification. Future research should explore a variety of derivatization routes to expand the chemical space accessible from this core structure.

Modification of the Hydroxyl Group: The secondary alcohol can be a key site for derivatization. Esterification or etherification with a diverse range of building blocks could introduce new functionalities and modulate the molecule's physicochemical properties. Furthermore, oxidation to the corresponding ketone would provide a precursor for a different class of derivatives.

Transformation of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-3-Cyclopentyl-2-hydroxypropanoic acid nih.gov, which can then be coupled with a wide array of amines to form amides or converted to other ester derivatives. This opens up possibilities for creating peptidomimetics or other biologically relevant structures.

Functionalization of the Cyclopentyl Ring: While the cyclopentyl ring is relatively unreactive, modern C-H activation methodologies could potentially be employed to introduce substituents at specific positions. This would allow for the creation of a new generation of analogs with altered steric and electronic properties.

Advanced Mechanistic Studies of Biocatalytic Pathways

As biocatalysis emerges as a powerful tool for the synthesis of chiral molecules, a deeper understanding of the enzymatic mechanisms involved in the production of this compound is crucial for rational enzyme engineering and process optimization.

Future research should focus on:

Identification and Characterization of Novel Enzymes: Prospecting for and characterizing new ketoreductases or other enzymes capable of stereoselectively producing the desired enantiomer of this compound from its corresponding keto-ester precursor is a key research avenue.

Structural Biology and Computational Modeling: Determining the three-dimensional structure of promising enzymes in complex with the substrate or substrate analogs can provide invaluable insights into the molecular basis of stereoselectivity. This information can then be used to guide site-directed mutagenesis efforts to improve enzyme activity, stability, and selectivity.

Design and Synthesis of Novel Scaffolds Based on the Core Structure

The unique combination of a cyclic alkyl group and a chiral hydroxy ester moiety in this compound makes it an attractive starting point for the design and synthesis of novel molecular scaffolds for applications in medicinal chemistry and materials science.

Scaffold Hopping and Bioisosteric Replacement: The cyclopentyl group can be considered a starting point for scaffold hopping strategies, where it is replaced by other cyclic or acyclic fragments to generate novel chemotypes with potentially improved biological activity or physicochemical properties. The core structure can also be used to design bioisosteres of known bioactive molecules.

Incorporation into Larger Molecular Architectures: The functional handles of this compound allow for its incorporation into more complex molecules. For example, the carboxylic acid derivative could be used as a building block in the synthesis of peptides, polymers, or dendrimers, imparting unique structural and stereochemical features to the resulting materials.

Fragment-Based Drug Discovery: The core structure of this compound can serve as a valuable fragment in fragment-based drug discovery campaigns. By identifying weak-binding interactions of this fragment with a biological target, it can be grown or linked with other fragments to develop potent and selective ligands.

Q & A

Q. What strategies address inconsistencies in cytotoxicity assays across cell lines?

  • Methodological Answer: Standardize assay conditions (cell passage number, serum batch, incubation time). Use orthogonal assays (e.g., MTT, ATP luminescence) to confirm viability. Perform metabolomic profiling to identify cell line-specific detox pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.